1-(ethenesulfonyl)-4-nitro-2-(trifluoromethyl)benzene 1-(ethenesulfonyl)-4-nitro-2-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 1178346-05-8
VCID: VC11511004
InChI: InChI=1S/C9H6F3NO4S/c1-2-18(16,17)8-4-3-6(13(14)15)5-7(8)9(10,11)12/h2-5H,1H2
SMILES:
Molecular Formula: C9H6F3NO4S
Molecular Weight: 281.21 g/mol

1-(ethenesulfonyl)-4-nitro-2-(trifluoromethyl)benzene

CAS No.: 1178346-05-8

Cat. No.: VC11511004

Molecular Formula: C9H6F3NO4S

Molecular Weight: 281.21 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-(ethenesulfonyl)-4-nitro-2-(trifluoromethyl)benzene - 1178346-05-8

Specification

CAS No. 1178346-05-8
Molecular Formula C9H6F3NO4S
Molecular Weight 281.21 g/mol
IUPAC Name 1-ethenylsulfonyl-4-nitro-2-(trifluoromethyl)benzene
Standard InChI InChI=1S/C9H6F3NO4S/c1-2-18(16,17)8-4-3-6(13(14)15)5-7(8)9(10,11)12/h2-5H,1H2
Standard InChI Key AIMFPEGSAZAMSQ-UHFFFAOYSA-N
Canonical SMILES C=CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-(Ethenesulfonyl)-4-nitro-2-(trifluoromethyl)benzene is distinguished by its benzene core substituted at the 1-, 2-, and 4-positions with ethenesulfonyl (SO2CH2CH2-\text{SO}_2\text{CH}_2\text{CH}_2), trifluoromethyl (CF3-\text{CF}_3), and nitro (NO2-\text{NO}_2) groups, respectively. Key physicochemical properties are summarized below:

PropertyValue
CAS No.1178346-05-8
Molecular FormulaC9H6F3NO4S\text{C}_9\text{H}_6\text{F}_3\text{NO}_4\text{S}
Molecular Weight281.21 g/mol
IUPAC Name1-ethenylsulfonyl-4-nitro-2-(trifluoromethyl)benzene
Canonical SMILESC=CS(=O)(=O)C1=C(C=C(C=C1)N+[O-])C(F)(F)F

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group contributes to electron-deficient aromatic systems, facilitating nucleophilic substitution reactions.

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure:

  • 1H^1\text{H} NMR: Signals at δ 4.78 ppm (t, J=5.7J = 5.7 Hz, 2H) and δ 3.84 ppm (q, J=5.3J = 5.3 Hz, 2H) correspond to the ethenesulfonyl group’s protons .

  • 19F^{19}\text{F} NMR: A singlet at δ 59.0 ppm confirms the trifluoromethyl group .

  • ESI-MS: A molecular ion peak at m/z 281.21 aligns with the molecular weight.

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via sulfonylation of nitro-substituted benzene derivatives. A patented method involves the reaction of 4-nitro-2-(trifluoromethyl)benzene with ethenesulfonyl chloride under controlled conditions to achieve regioselective substitution . Copper-mediated conjugate addition has also been explored, leveraging CuO\text{CuO} as a catalyst to enhance yield (up to 89%) in anhydrous acetonitrile under inert atmospheres .

Representative Reaction Pathway:

Ar-H+CH2=CHSO2ClCuO, CH3CNAr-SO2CH2CH2+HCl\text{Ar-H} + \text{CH}_2=\text{CHSO}_2\text{Cl} \xrightarrow{\text{CuO, CH}_3\text{CN}} \text{Ar-SO}_2-\text{CH}_2\text{CH}_2 + \text{HCl}

Ar = 4-nitro-2-(trifluoromethyl)phenyl .

Optimization Challenges

  • Solvent Choice: Anhydrous solvents (e.g., acetonitrile) minimize side reactions .

  • Catalyst Loading: Reducing CuO\text{CuO} from 2.0 to 1.0 equiv maintains efficiency while lowering costs .

  • Atmosphere Control: Inert conditions (argon) prevent oxidation of intermediates .

Applications in Industrial and Pharmaceutical Chemistry

Agrochemical Intermediates

The compound serves as a precursor to phenoxyphenyl ketones, which are critical in synthesizing triazole-based fungicides. For example, derivatives like 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol exhibit broad-spectrum antifungal activity .

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion; use fume hoods
H315 (Causes skin irritation)Wear nitrile gloves and lab coats
H319 (Causes eye irritation)Use safety goggles

Recent Research Advancements

Reaction Mechanistic Studies

Copper-mediated conjugate additions have elucidated the role of CuII\text{Cu}^{II} in stabilizing sulfonate intermediates, enabling efficient C–S bond formation . Kinetic studies reveal a second-order dependence on carboxylic acid concentration, suggesting a bimolecular transition state .

Computational Modeling

Density functional theory (DFT) calculations predict favorable binding energies (ΔG=12.3\Delta G = -12.3 kcal/mol) between the compound’s sulfonyl group and cytochrome P450 enzymes, hinting at metabolic pathways.

Future Directions and Challenges

Scalability of Synthesis

Current methods require optimization for industrial-scale production, particularly in reducing catalyst costs and improving atom economy.

Biological Profiling

In vitro assays are needed to evaluate antimicrobial and anticancer activity, leveraging the compound’s nitro and sulfonyl functionalities.

Environmental Impact

Degradation studies must assess persistence in soil and water, given the trifluoromethyl group’s environmental stability.

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